15(16)-EpODE

Description

Chemical Identity and Classification within Epoxy Fatty Acids

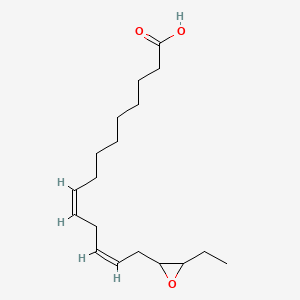

15(16)-Epoxyoctadecadienoic acid, commonly referred to as 15(16)-EpODE, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms, thus classifying this compound as an octadecanoid. The molecule possesses the molecular formula C18H30O3 and exhibits a molecular weight of 294.4 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is (9Z,12Z)-14-(3-ethyloxiran-2-yl)tetradeca-9,12-dienoic acid.

The structural configuration of 15(16)-epoxyoctadecadienoic acid features two cis double bonds located at positions 9 and 12, along with an epoxide group positioned between carbons 15 and 16. The epoxide functional group, also known as an oxirane ring, represents a three-membered cyclic ether that confers unique chemical reactivity to the molecule. This epoxy fatty acid is classified within the broader category of octadecanoids, which are 18-carbon fatty acid derivatives that serve as important lipid mediators in biological systems.

The compound exists as part of the epoxy fatty acid subfamily, which are characterized by the presence of one or more epoxide groups within their carbon chain structure. These epoxide groups typically form through the action of cytochrome P450 epoxygenase enzymes on polyunsaturated fatty acid substrates. The specific positioning of the epoxide group at the 15(16) position distinguishes this compound from other related epoxy derivatives of alpha-linolenic acid, such as 9(10)-epoxyoctadecadienoic acid and 12(13)-epoxyoctadecadienoic acid.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C18H30O3 |

| Molecular Weight | 294.4 g/mol |

| IUPAC Name | (9Z,12Z)-14-(3-ethyloxiran-2-yl)tetradeca-9,12-dienoic acid |

| InChI Key | HKSDVVJONLXYKL-OHPMOLHNSA-N |

| Chemical Classification | Long-chain fatty acid, Octadecanoid, Epoxy fatty acid |

Historical Context and Discovery in Lipid Research

The discovery and characterization of 15(16)-epoxyoctadecadienoic acid emerged from the broader historical development of lipid research and oxylipin identification. The systematic study of fatty acids and their derivatives began in the early 19th century with the pioneering work of Michel-Eugene Chevreul, who first isolated crystalline fatty acid materials from animal fats. This foundational work established the framework for understanding the chemical nature of lipid molecules and their structural diversity.

The identification of epoxy fatty acids as a distinct class of lipid metabolites gained momentum during the mid-20th century as analytical techniques became more sophisticated. The Human Metabolome Database indicates that 15(16)-epoxyoctadecadienoic acid was first catalogued in their system on September 15, 2008, with subsequent updates occurring as recently as September 14, 2021. This timeline reflects the relatively recent recognition and characterization of this specific epoxy fatty acid within the broader context of metabolomics research.

The emergence of octadecanoids as an important class of lipid mediators has been documented in contemporary research, with scientists recognizing these 18-carbon fatty acid derivatives as enzymatic and non-enzymatic metabolites of mono- or polyunsaturated fatty acids. The systematic investigation of alpha-linolenic acid metabolism through cytochrome P450 pathways led to the identification of various epoxide metabolites, including 15(16)-epoxyoctadecadienoic acid, as stable products of this enzymatic transformation.

Research into plant and algae oils has contributed significantly to understanding the occurrence and distribution of epoxy fatty acid metabolites. Studies examining the lipidomic quantitation of oxidized fatty acids in various oil sources have identified 15(16)-epoxyoctadecadienoic acid among the detectable epoxide metabolites, particularly in canola and soybean oils where these compounds were found to be 5- to 22-fold higher compared to other oil sources. This research has provided valuable insights into the natural occurrence and relative abundance of these epoxy fatty acid derivatives.

Significance in Lipid Biochemistry and Metabolism

15(16)-Epoxyoctadecadienoic acid plays a crucial role in lipid biochemistry as a metabolite of alpha-linolenic acid, an essential omega-3 polyunsaturated fatty acid. The formation of this epoxy fatty acid occurs primarily through the action of cytochrome P450 enzymes, which represent a superfamily of ubiquitous monooxygenases participating in reductive, oxidative, and peroxidative metabolism of various endogenous chemicals, including fatty acids. Humans possess 57 genes coding for cytochrome P450 enzymes, which are widely distributed in many tissues and highly expressed in brain, liver, lungs, and kidneys.

The biosynthetic pathway leading to 15(16)-epoxyoctadecadienoic acid involves the epoxidation of alpha-linolenic acid by cytochrome P450 enzymes. All 18-carbon fatty acids serve as cytochrome P450 substrates and are mainly metabolized to cis-epoxides, which can subsequently be converted to vicinal erythro-diols by the soluble epoxide hydrolase. This metabolic transformation represents an important mechanism for the biological processing of dietary polyunsaturated fatty acids into bioactive lipid mediators.

The significance of this compound extends beyond its role as a simple metabolite, as epoxy fatty acids have been recognized for their biological activities and potential therapeutic implications. Research has demonstrated that alpha-linolenic acid and some of its oxylipins, including various hydroxy- and epoxy-derivatives, possess immunomodulating effects in several mouse and cell models. The formation of stable epoxides and related vicinal diols has been documented for alpha-linolenic acid, with 15(16)-epoxyoctadecadienoic acid representing one of the major epoxide products alongside 9(10)-epoxyoctadecadienoic acid and 12(13)-epoxyoctadecadienoic acid.

The metabolic fate of 15(16)-epoxyoctadecadienoic acid involves potential conversion to its corresponding diol, 15,16-dihydroxyoctadecadienoic acid, through the action of soluble epoxide hydrolase. This enzymatic conversion represents a key regulatory mechanism controlling the biological activity and half-life of epoxy fatty acid metabolites. Studies examining human plasma have detected both the epoxide and diol forms of these alpha-linolenic acid metabolites, indicating active metabolism of these compounds in vivo.

| Metabolic Pathway Component | Description |

|---|---|

| Substrate | Alpha-linolenic acid (18:3 omega-3) |

| Enzyme System | Cytochrome P450 epoxygenases |

| Product | 15(16)-Epoxyoctadecadienoic acid |

| Further Metabolism | Conversion to 15,16-dihydroxyoctadecadienoic acid by soluble epoxide hydrolase |

| Biological Significance | Lipid mediator with potential immunomodulating properties |

Nomenclature and Systematic Naming Conventions

The nomenclature of 15(16)-epoxyoctadecadienoic acid follows established conventions for fatty acid nomenclature, incorporating specific descriptors for the epoxide functional group and double bond configurations. The primary designation "this compound" represents a shorthand notation where "EpODE" indicates an epoxy derivative of octadecadienoic acid, with the numbers in parentheses specifying the carbon positions where the epoxide bridge is formed. This nomenclature system allows for clear distinction between different regioisomers of epoxyoctadecadienoic acids.

The systematic International Union of Pure and Applied Chemistry name for this compound is (9Z,12Z)-14-(3-ethyloxiran-2-yl)tetradeca-9,12-dienoic acid. This comprehensive naming system provides detailed structural information, including the stereochemistry of the double bonds (indicated by the Z designation for cis configuration) and the precise positioning of the epoxide group. The term "oxiran" refers to the three-membered epoxide ring, while the numerical descriptors indicate the specific carbon positions and bond configurations throughout the molecule.

Alternative nomenclature includes the designation "alpha-15(16)-EpODE" or "α-15(16)-EpODE," where the Greek letter alpha indicates the specific stereochemical configuration of the epoxide group. The Human Metabolome Database also lists this compound as "a-15(16)-epode," representing another variant of the abbreviated nomenclature. These naming conventions reflect the evolution of fatty acid nomenclature as analytical techniques have become more sophisticated and capable of distinguishing between subtle structural differences.

The compound is also identified by its PubChem Compound Identification number (CID 16061062), which provides a unique database identifier for computational and research purposes. The InChI (International Chemical Identifier) key HKSDVVJONLXYKL-OHPMOLHNSA-N serves as another standardized identifier that encodes the complete molecular structure in a format suitable for database searching and chemical informatics applications.

The classification of this compound within broader lipid databases follows hierarchical organizational systems. The LIPID MAPS database classifies related epoxy fatty acids under the main class "Fatty Acids and Conjugates" with the subclass designation "Epoxy fatty acids". The FooDB database describes 15(16)-epoxyoctadecadienoic acid as belonging to the class of organic compounds known as long-chain fatty acids, emphasizing its structural characteristics as a fatty acid with an aliphatic tail containing between 13 and 21 carbon atoms.

| Nomenclature Type | Designation |

|---|---|

| Common Name | 15(16)-Epoxyoctadecadienoic acid |

| Abbreviated Form | This compound |

| Alternative Abbreviation | α-15(16)-EpODE |

| IUPAC Name | (9Z,12Z)-14-(3-ethyloxiran-2-yl)tetradeca-9,12-dienoic acid |

| PubChem CID | 16061062 |

| InChI Key | HKSDVVJONLXYKL-OHPMOLHNSA-N |

| Database Classification | Long-chain fatty acid, Epoxy fatty acid, Octadecanoid |

Propriétés

Formule moléculaire |

C18H30O3 |

|---|---|

Poids moléculaire |

294.4 g/mol |

Nom IUPAC |

(9Z,12Z)-14-(3-ethyloxiran-2-yl)tetradeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-16-17(21-16)14-12-10-8-6-4-3-5-7-9-11-13-15-18(19)20/h4,6,10,12,16-17H,2-3,5,7-9,11,13-15H2,1H3,(H,19,20)/b6-4-,12-10- |

Clé InChI |

HKSDVVJONLXYKL-OHPMOLHNSA-N |

SMILES isomérique |

CCC1C(O1)C/C=C\C/C=C\CCCCCCCC(=O)O |

SMILES canonique |

CCC1C(O1)CC=CCC=CCCCCCCCC(=O)O |

Description physique |

Solid |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

15(16)-EpODE shares structural and biosynthetic similarities with other CYP-derived EpODEs, including 9(10)-EpODE and 12(13)-EpODE , as well as diol metabolites like 12,13-DiHOME and 9,10-DiHODE . Below is a detailed comparison:

Functional Differences

Tissue-Specific Variation

- Liver : this compound is significantly elevated in walnut-fed mice (50.5–54.6 nmol/kg) but undetectable in controls . Prometryn increases hepatic this compound by 370% (129.8 vs. 27.61 pmol/g in controls) .

- Brain : this compound is detectable only in intervention groups (e.g., walnut diets), unlike other EpODEs, which remain below quantification limits .

- Plasma : Prometryn reduces circulating this compound, contrasting its hepatic accumulation .

Key Research Findings

Dietary Modulation : Walnut diets increase hepatic this compound, correlating with anti-inflammatory benefits, while control diets lack detectable levels .

Xenobiotic Effects: Prometryn: Increases hepatic this compound (129.8 ± 30.10 pmol/g vs. 27.61 ± 10.32 pmol/g) but decreases plasma levels, indicating compartment-specific metabolism . Ibuprofen: Sex-dependent effects—upregulates this compound in males but reduces it in females .

Inflammatory Response : LPS reduces this compound by 29% in VLDL, linking it to ω-3 PUFA metabolism during inflammation .

Data Tables

Table 1. Tissue-Specific Concentrations of this compound Under Different Conditions

Table 2. Comparative Metabolic Pathways of EpODEs

Méthodes De Préparation

Lipase-Catalyzed Peracid Formation

The chemo-enzymatic approach employs immobilized lipases, such as Candida antarctica lipase B (Novozym 435®), to catalyze the conversion of linoleic acid (LA) to peracids using hydrogen peroxide (H₂O₂). This method avoids harsh conditions and enhances selectivity for monoepoxidation.

Reaction Setup :

-

Substrate : Linoleic acid (1.4 g) dissolved in toluene (10 mL).

-

Catalyst : Novozym 435® (10% w/w relative to LA).

-

Oxidant : 30% H₂O₂ added incrementally (15–20 μL every 15 min for 6–8 hours).

-

Temperature : 30–60°C, optimized to balance reaction rate and enzyme stability.

Mechanism :

The lipase facilitates peracid formation via esterification of LA with H₂O₂. Subsequent intermolecular epoxidation yields a mixture of cis-9,10-epoxy-12-octadecenoic acid and cis-12,13-epoxy-9-octadecenoic acid , with a combined yield of 75.82%. Excess H₂O₂ (>50 wt-%) accelerates epoxidation but risks enzyme denaturation, necessitating careful stoichiometric control.

Key Findings :

-

Solvent Influence : Toluene outperforms solvent-free systems by preventing viscosity-induced mass transfer limitations.

-

Temperature : Rates increase at 50–60°C, though H₂O₂ decomposition necessitates compensation with higher oxidant volumes.

Chemical Epoxidation

Transition Metal Catalysts

Transition metal complexes, such as methyltrioxorhenium (MTO) and manganese tetraphenylporphyrin chloride, enable epoxidation under mild conditions.

MTO-Catalyzed Method :

-

Catalyst Loading : 4 mol% MTO with pyridine as a co-catalyst.

-

Conditions : Aqueous H₂O₂ (50 wt-%) in toluene at 30°C.

-

Outcome : Complete epoxidation of methyl linoleate within 4 hours.

Porphyrin-Based Catalysis :

-

Catalyst : Manganese tetraphenylporphyrin chloride (1 mol%).

-

Yield : 63% monoepoxide after 20 hours, with minimal diol or polymer byproducts.

Comparative Analysis :

| Method | Catalyst | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Chemo-enzymatic | Novozym 435® | 6–8 | 75.82 | <5% dimers |

| MTO | MTO/Pyridine | 4 | 100 | None reported |

| Porphyrin | Mn-Porphyrin | 20 | 63 | <10% diols |

Extraction and Purification Techniques

Solid-Phase Extraction (SPE)

Post-synthesis, SPE isolates 15(16)-EpODE from reaction mixtures or biological matrices.

Oasis HLB Protocol :

-

Column : Oasis HLB (3 mL, 60 mg).

-

Conditioning : MeOH followed by acidified water (0.1% acetic acid).

-

Loading : Sample diluted in MeOH/water (5:95 v/v).

-

Elution : Methanol (0.5 mL) followed by ethyl acetate (1.5 mL).

-

Recovery : 68–85% for epoxy fatty acids, validated via LC-MS.

Anion Exchange (BondElut Certify II) :

Liquid-Liquid Extraction (LLE)

-

Solvent : Ethyl acetate (EA) in 1:1 ratio with aqueous phase.

-

Steps : Dual extraction (2 × 750 μL EA), centrifugation (20,000×g, 5 min).

-

Efficiency : 70–90% recovery for polar oxylipins, though less selective than SPE.

Optimization Challenges

Byproduct Formation

Over-oxidation leads to vicinal diols (e.g., 12,13-DiHOME) and estolides. Strategies to mitigate this include:

Solvent Selection

-

Toluene vs. Hexane : Toluene enhances enzyme stability but requires post-reaction removal via vacuum centrifugation.

-

Aqueous Mixtures : Improve H₂O₂ partitioning but reduce reaction rates due to phase separation.

Industrial Scalability

Continuous Flow Systems

Pilot studies demonstrate that immobilized lipase reactors enable continuous epoxidation, reducing batch-to-batch variability.

Q & A

Q. How do researchers reconcile discrepancies between in silico predictions and empirical data for this compound’s pharmacokinetics?

- Methodological Answer : Refine QSAR models using experimental logP and plasma protein binding data. Apply Bayesian optimization to adjust ADME parameters. Cross-check predictions with in situ perfusion assays (e.g., intestinal absorption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.